molecular formula C15H21N3O2 B2623894 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide CAS No. 1355848-27-9

4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

Cat. No. B2623894
CAS RN: 1355848-27-9
M. Wt: 275.352
InChI Key: KJHQHADSEPESJJ-UHFFFAOYSA-N
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Description

4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is a chemical compound that has been synthesized for scientific research purposes. This compound has been found to have potential applications in the field of medicine, particularly in the area of cancer research. In

Mechanism of Action

The mechanism of action of 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide is not fully understood. However, it is believed that this compound works by inhibiting the activity of certain enzymes that are involved in cell growth and proliferation. This leads to the inhibition of cancer cell growth and the induction of apoptosis, or programmed cell death.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide are still being studied. However, it has been found to have anti-inflammatory and antioxidant properties, which may contribute to its potential applications in the treatment of diseases such as Alzheimer's and Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of using 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in lab experiments is its potential anti-cancer properties. This makes it a promising compound for cancer research. However, one limitation of using this compound is its toxicity. It has been found to be toxic to certain cell lines, which may limit its use in some experiments.

Future Directions

There are many future directions for research on 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide. One direction is to further explore its potential applications in the treatment of Alzheimer's and Parkinson's disease. Another direction is to study its mechanism of action in more detail, in order to better understand how it works and how it can be used in the treatment of various diseases. Additionally, more research is needed to determine the optimal dosage and administration of this compound for maximum efficacy and safety.

Synthesis Methods

The synthesis of 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide involves a multi-step process that includes the reaction of 3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid with acetic anhydride to form 4-acetyl-3-ethyl-5-methyl-1H-pyrrole-2-carboxylic acid. This intermediate is then reacted with cyanobutyl bromide to form 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide.

Scientific Research Applications

The potential applications of 4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide in scientific research are vast. One of the most promising areas of research is in the field of cancer research. This compound has been found to have anti-cancer properties and has been shown to inhibit the growth of cancer cells in vitro. Additionally, this compound has been found to have potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2/c1-5-7-11(8-16)18-15(20)14-12(6-2)13(10(4)19)9(3)17-14/h11,17H,5-7H2,1-4H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJHQHADSEPESJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C#N)NC(=O)C1=C(C(=C(N1)C)C(=O)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-acetyl-N-(1-cyanobutyl)-3-ethyl-5-methyl-1H-pyrrole-2-carboxamide

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